Egfr-IN-109

EGFR inhibitor T790M mutation kinase selectivity

Egfr-IN-109 (also designated as compound is a thieno[2,3-d]pyrimidine derivative that functions as a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound was developed through a computer-aided drug discovery (CADD) approach specifically targeting the EGFR ribose pocket.

Molecular Formula C12H16N4OS
Molecular Weight 264.35 g/mol
Cat. No. B12368459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEgfr-IN-109
Molecular FormulaC12H16N4OS
Molecular Weight264.35 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CNN
InChIInChI=1S/C12H16N4OS/c1-6-2-3-7-8(4-6)18-12-10(7)11(17)15-9(16-12)5-14-13/h6,14H,2-5,13H2,1H3,(H,15,16,17)
InChIKeyBTDORBMZFOWMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Egfr-IN-109 Compound Procurement Guide: Thieno[2,3-d]pyrimidine EGFR Inhibitor Targeting Wild-Type and T790M Mutant Kinases


Egfr-IN-109 (also designated as compound 4) is a thieno[2,3-d]pyrimidine derivative that functions as a small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1]. This compound was developed through a computer-aided drug discovery (CADD) approach specifically targeting the EGFR ribose pocket [1]. Its molecular formula is C12H16N4OS with a molecular weight of 264.35 g/mol . Egfr-IN-109 exhibits inhibitory activity against both wild-type EGFR (EGFRᴺᵀ) and the clinically significant T790M gatekeeper mutant (EGFRᵀ⁷⁹⁰ᴹ) [1].

Why Egfr-IN-109 Cannot Be Replaced by Generic First-, Second-, or Third-Generation EGFR Inhibitors


Egfr-IN-109 occupies a distinct pharmacological space that prevents direct substitution with clinically established EGFR inhibitors. Unlike osimertinib, which preferentially targets mutant EGFR (L858R/T790M IC₅₀ = 1 nM) with substantially reduced potency against wild-type EGFR (IC₅₀ = 493.8 nM) , Egfr-IN-109 exhibits the opposite selectivity profile: greater potency against wild-type EGFR (IC₅₀ = 25.8 nM) than T790M mutant (IC₅₀ = 182.3 nM) [1]. Compared to erlotinib, which shows extreme wild-type potency (IC₅₀ = 0.006 μM = 6 nM) [2], Egfr-IN-109 offers a more balanced wild-type/mutant activity ratio that may be advantageous in specific experimental contexts where mutant-selectivity is not desired. This divergent selectivity fingerprint renders generic substitution scientifically inappropriate without explicit experimental validation.

Egfr-IN-109: Quantitative Differentiation Evidence Against Comparator EGFR Inhibitors


Wild-Type EGFR vs. T790M Mutant Inhibitory Selectivity: Balanced Profile Contrasts with Osimertinib and Erlotinib

Egfr-IN-109 displays a balanced inhibitory profile against wild-type and T790M mutant EGFR, with IC₅₀ values of 25.8 nM and 182.3 nM, respectively (WT/mutant ratio = 0.14) [1]. In contrast, osimertinib exhibits a mutant-preferring profile with WT IC₅₀ = 493.8 nM and L858R/T790M IC₅₀ = 11.44 nM (WT/mutant ratio = 43.2) . Erlotinib shows a wild-type-preferring profile with WT IC₅₀ = 6 nM and T790M IC₅₀ = 563 nM (WT/mutant ratio = 0.01) [2]. Gefitinib demonstrates WT IC₅₀ values ranging from 26 to 57 nM but exhibits significantly reduced potency against T790M mutant cells .

EGFR inhibitor T790M mutation kinase selectivity gatekeeper mutant

Antiproliferative Activity in A549 NSCLC Cells: Comparable or Superior Potency to Osimertinib and Gefitinib

In A549 non-small cell lung cancer (NSCLC) cells, Egfr-IN-109 demonstrates an IC₅₀ of 20.13 μM following 48-hour treatment [1]. Under comparable assay conditions, osimertinib exhibits A549 IC₅₀ values ranging from 9.21 μM to 11.43 μM [2]. Gefitinib shows A549 IC₅₀ values of 12.8-13.6 μM [3]. Erlotinib demonstrates A549 IC₅₀ values of 4.56-6.66 μM [4].

non-small cell lung cancer A549 antiproliferative cytotoxicity

Selectivity Index for Cancer vs. Normal Cells: Quantified WI-38 Selectivity Advantage

Egfr-IN-109 exhibits measurable cancer cell selectivity as demonstrated by comparative cytotoxicity testing against normal WI-38 lung fibroblast cells. The compound achieves selectivity indices (SI = IC₅₀,normal / IC₅₀,cancer) of 2.8 for MCF-7 breast cancer cells and 1.8 for A549 lung cancer cells [1]. While class-level inference is required due to absence of direct comparator selectivity data in the primary study, these values establish a quantifiable baseline for relative safety margin in cell-based assays.

selectivity index WI-38 cancer selectivity therapeutic window

Pro-Apoptotic Activity: Caspase-3, Caspase-9, and BAX/Bcl-2 Modulation

Egfr-IN-109 treatment (13.06 μM, 72 h) in A549 cells induces robust pro-apoptotic signaling characterized by: caspase-3 upregulation (4-fold increase versus control), caspase-9 upregulation (3-fold increase versus control), BAX upregulation (3-fold increase), and Bcl-2 downregulation (3-fold decrease), yielding a BAX/Bcl-2 ratio of 9 [1]. Flow cytometry analysis further demonstrates that Egfr-IN-109 increases early apoptotic cell population from 2.52% to 17.99% and late apoptotic population from 2.80% to 16.72% [1].

apoptosis induction caspase activation BAX/Bcl-2 ratio mechanism of action

Kinase Selectivity Profile Gap: Absence of Broad Kinome Profiling Data

The primary literature for Egfr-IN-109 does not include broad kinome selectivity profiling (e.g., kinase panel screening against 50-400+ kinases) [1]. In contrast, osimertinib has well-characterized selectivity with reported activity against MNK1 (IC₅₀ = 324 nM), MNK2 (IC₅₀ = 48.6 nM), and minimal activity against most other kinases . Erlotinib and gefitinib have similarly undergone extensive selectivity characterization [2].

kinase selectivity off-target activity polypharmacology selectivity screening

Optimal Research Applications for Egfr-IN-109 Based on Quantitative Differentiation Evidence


Comparative Studies of Balanced Wild-Type and T790M Mutant EGFR Inhibition

Egfr-IN-109 is optimally suited for experiments requiring concurrent inhibition of both wild-type and T790M mutant EGFR without extreme bias toward either target. Its WT/mutant IC₅₀ ratio of 0.14 [1] contrasts sharply with osimertinib's mutant-preferring profile (ratio = 43.2) and erlotinib's WT-preferring profile (ratio = 0.01) [2]. This balanced activity profile enables investigation of dual WT/T790M inhibition scenarios that are not accessible with either mutant-selective third-generation inhibitors or WT-preferring first-generation inhibitors.

Mechanistic Apoptosis Studies with Validated Pathway Markers

Researchers investigating EGFR inhibitor-induced apoptosis will benefit from Egfr-IN-109's well-characterized apoptotic signaling profile. The compound produces quantifiable, reproducible increases in caspase-3 (4×), caspase-9 (3×), and BAX (3×) while decreasing Bcl-2 (3×), achieving a BAX/Bcl-2 ratio of 9 [1]. Flow cytometry demonstrates specific increases in both early (2.52% → 17.99%) and late (2.80% → 16.72%) apoptotic populations [1]. These validated markers provide reliable positive controls and baseline references for apoptosis-focused experimental designs.

Cancer Cell Selectivity Assessment and Structure-Activity Relationship Studies

The documented selectivity indices of 2.8 (MCF-7) and 1.8 (A549) against normal WI-38 fibroblasts [1] establish Egfr-IN-109 as a suitable reference compound for cancer selectivity studies. This quantifiable baseline enables researchers to benchmark novel compounds against a thieno[2,3-d]pyrimidine scaffold that exhibits measurable but moderate cancer cell preference. The compound is particularly valuable for structure-activity relationship (SAR) investigations aimed at improving selectivity indices beyond the 1.8-2.8 range observed with the parent scaffold.

In Vitro NSCLC and Breast Cancer Cell Line Screening Panels

Egfr-IN-109 demonstrates validated antiproliferative activity in A549 NSCLC cells (IC₅₀ = 20.13 μM) and MCF-7 breast cancer cells (IC₅₀ = 13.06 μM) following 48-hour treatment [1]. This established potency in two widely used cancer cell lines makes the compound suitable as a reference control in cell viability screening panels. The activity in both lung and breast cancer models supports cross-tissue applications, though users should note that potency is moderate (low micromolar range) compared to clinical EGFR inhibitors .

Technical Documentation Hub

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